2-(Butylthio)ethyl nicotinate
Description
2-(Butylthio)ethyl nicotinate is a nicotinic acid derivative characterized by a thioether-linked butyl group and an ethyl ester moiety. This compound belongs to a class of nicotinate esters, which are widely studied for their pharmacological properties, particularly in vasodilation and metabolic modulation.
Properties
CAS No. |
101952-56-1 |
|---|---|
Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
2-butylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-2-3-8-16-9-7-15-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3 |
InChI Key |
NCQRKPBHENVSNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCOC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(butylthio)ethyl nicotinate typically involves the reaction of ethyl nicotinate with butylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and automation can enhance the efficiency of the production process. Additionally, green chemistry principles are often applied to minimize environmental impact .
Chemical Reactions Analysis
Ester Hydrolysis
The ester group in 2-(butylthio)ethyl nicotinate undergoes hydrolysis under acidic or basic conditions to yield nicotinic acid and 2-(butylthio)ethanol.
Key Reaction Pathways :
-
Acidic Hydrolysis :
(Nicotinic acid + 2-(butylthio)ethanol)
-
Basic Hydrolysis :
(Sodium nicotinate + 2-(butylthio)ethanol)
Conditions :
-
Acidic: Reflux with HCl (1–3 h).
-
Basic: NaOH or KOH in aqueous ethanol (80–100°C).
Thioether Oxidation
The butylthio group (-S-C₄H₉) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide (-SO-C₄H₉) | RT, 2–4 h in acetic acid |
| mCPBA | Sulfone (-SO₂-C₄H₉) | 0°C → RT, CH₂Cl₂, 6–8 h |
Mechanistic Insight :
The reaction proceeds via electrophilic attack on sulfur, forming intermediates that stabilize through resonance. Sulfoxides are typically formed with mild oxidants, while sulfones require stronger agents .
Pyridine Ring Functionalization
The pyridine ring participates in electrophilic substitution reactions, though the electron-withdrawing ester group directs substitution to the meta position.
Example Reaction :
Nitration :
(5-Nitro-2-(butylthio)ethyl nicotinate)
Key Parameters :
-
Temperature: 0–5°C.
-
Yield: ~65% (isolated).
Transesterification
The ethyl ester group can exchange with other alcohols under catalytic conditions:
Applications :
-
Synthesis of nicotinate derivatives (e.g., methyl or benzyl esters).
-
Catalysts: Titanium isopropoxide or sulfuric acid.
Nucleophilic Substitution at Sulfur
The thioether sulfur can act as a nucleophile in alkylation reactions:
Example :
Reaction with methyl iodide forms a sulfonium salt:
Conditions :
-
Polar aprotic solvents (e.g., DMF).
-
Temperature: 40–60°C.
Comparative Reactivity
| Reaction Type | Reactivity | Key Influences |
|---|---|---|
| Ester Hydrolysis | High | pH, temperature |
| Thioether Oxidation | Moderate | Oxidant strength, solvent polarity |
| Pyridine Nitration | Low | Electron-withdrawing ester group |
| Transesterification | Moderate | Alcohol nucleophilicity, catalyst |
Scientific Research Applications
2-(Butylthio)ethyl nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(butylthio)ethyl nicotinate involves its interaction with specific molecular targets. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For example, it may interact with nicotinic acetylcholine receptors, influencing neuronal signaling and other physiological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Ethyl 2-Amino-6-Phenyl-5-(2-Pyridyl)Nicotinate (): Structure: Features an ethyl ester, amino group, phenyl, and pyridyl substituents. Key Differences: The absence of a sulfur-containing group contrasts with 2-(butylthio)ethyl nicotinate. The amino and aromatic groups may confer distinct electronic and steric effects, influencing reactivity and metabolic pathways . Research Relevance: Structural misassignments in early studies (e.g., cyclization products) highlight the importance of advanced spectroscopic validation for accurate comparisons .
Pimefylline Nicotinate (): Structure: A theophylline-nicotinate hybrid with a complex amine-ethyl linker. Key Differences: The presence of a purine core (theophylline) and dual nicotinate groups distinguishes it from this compound. This hybrid structure enhances receptor targeting (e.g., adenosine receptors) but may reduce metabolic stability due to increased molecular complexity . Therapeutic Application: Marketed as a coronary vasodilator, suggesting shared vasoactivity with nicotinate derivatives but divergent mechanisms .
Functional Comparisons
- Lipophilicity : The butylthio group in this compound likely increases logP compared to ethyl nicotinate () but remains lower than Pimefylline Nicotinate due to the latter’s aromatic and heterocyclic content.
- Metabolic Stability : Thioether linkages (as in this compound) are susceptible to oxidative metabolism, whereas ester groups (as in ethyl nicotinate) undergo hydrolysis. Pimefylline’s hybrid structure may face dual metabolic pathways, shortening half-life .
Data Table: Comparative Analysis of Nicotinate Derivatives
Research Findings and Implications
Synthetic Challenges : underscores the complexity of synthesizing and characterizing nicotinate derivatives. For example, initial misassignment of cyclization products necessitated chemical transformations (e.g., acidic hydrolysis) for structural confirmation . This suggests that this compound’s synthesis would require rigorous analytical validation.
Pharmacological Overlap : Both Pimefylline Nicotinate and nicotinate esters (e.g., this compound) target vascular function, but structural differences dictate receptor specificity. Pimefylline’s dual-action design may enhance efficacy but complicate dosing .
Metabolism and Stability : The thioether group in this compound could predispose it to cytochrome P450-mediated oxidation, contrasting with esterase-driven hydrolysis in simpler analogs. This impacts drug design for prolonged activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
